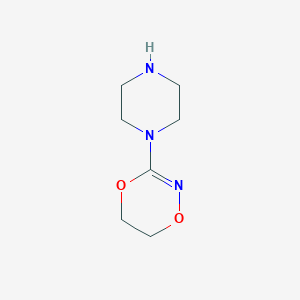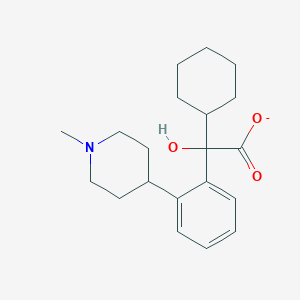
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with methyl iodide to form N-methylpiperidine. This intermediate is then reacted with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine-4-yl-2-hydroxy-2-phenylacetate: Lacks the cyclohexyl group, which may affect its biological activity.
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-methylacetate: Has a methyl group instead of a phenyl group, leading to different chemical properties.
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-ethylacetate: Contains an ethyl group, which may influence its reactivity and applications.
Uniqueness
N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H28NO3- |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-cyclohexyl-2-hydroxy-2-[2-(1-methylpiperidin-4-yl)phenyl]acetate |
InChI |
InChI=1S/C20H29NO3/c1-21-13-11-15(12-14-21)17-9-5-6-10-18(17)20(24,19(22)23)16-7-3-2-4-8-16/h5-6,9-10,15-16,24H,2-4,7-8,11-14H2,1H3,(H,22,23)/p-1 |
InChI Key |
HAFUNLPUTYTZPJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2C(C3CCCCC3)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


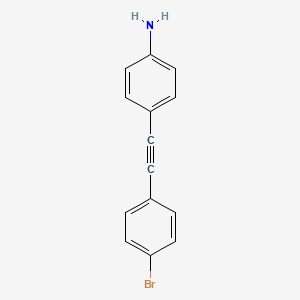
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



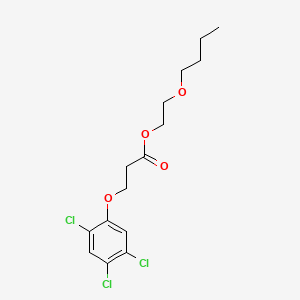

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
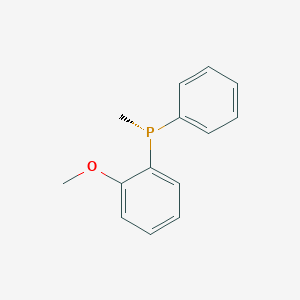
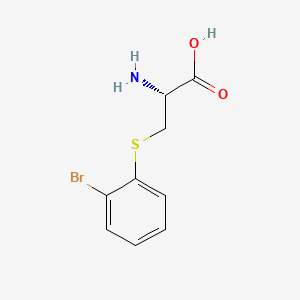
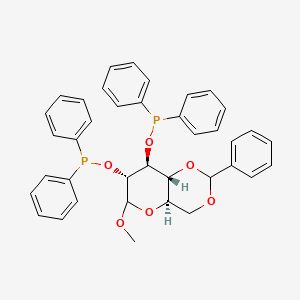
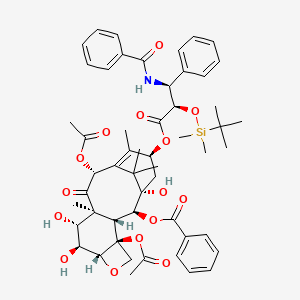
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
